![molecular formula C14H19N3O3S B1666403 N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A61603 是一种高度选择性和强效的 α1A肾上腺素受体激动剂。该化合物以其在体外增加大鼠心室肌细胞自发钙瞬变频率的能力而闻名。 它因其潜在的治疗应用而被广泛研究,尤其是在心血管研究领域 .
准备方法
合成路线和反应条件: A61603 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键步骤包括:
核心结构的形成: 合成从制备 N-[5-(4,5-二氢-1H-咪唑-2-基)-2-羟基-5,6,7,8-四氢萘-1-基]甲磺酰胺开始。
官能团的引入: 然后对核心结构进行修饰,引入必要的官能团,包括甲磺酰胺基团。
工业生产方法: A61603 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应、高效纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型: A61603 主要经历:
氧化: 这种反应涉及氧的添加或氢的去除,通常由氧化剂促进。
还原: 这种反应涉及氢的添加或氧的去除,通常使用还原剂。
取代: 这种反应涉及一个官能团被另一个官能团取代,通常使用亲核试剂或亲电试剂。
常用试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤化物、胺或醇等亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .
科学研究应用
A61603 具有广泛的科学研究应用,包括:
化学: 用作研究 α1A肾上腺素受体及其在各种化学途径中的作用的工具。
生物学: 用于研究 α1A肾上腺素受体在生物系统中的生理和病理作用。
医学: 研究其在心血管疾病(包括心力衰竭和高血压)中的潜在治疗作用。
工业: 用于开发针对 α1A肾上腺素受体的新药 .
作用机制
A61603 通过选择性地与 α1A肾上腺素受体结合并激活该受体而发挥作用。该受体是一种 G 蛋白偶联受体,激活后会刺激磷脂酶 C 途径。这导致产生三磷酸肌醇和二酰基甘油,进而增加细胞内钙水平并激活蛋白激酶 C。 这些分子事件导致各种生理反应,包括增加心脏收缩力和血管平滑肌收缩 .
类似化合物:
苯肾上腺素: 一种非选择性 α 受体激动剂。
去甲肾上腺素: 一种具有 α 受体活性的内源性神经递质。
甲氧胺: 另一种 α 受体激动剂,对 α1A 受体的选择性较低。
比较: A61603 在对 α1A肾上腺素受体的选择性和效力方面是独一无二的,使其成为研究和潜在治疗应用的宝贵工具。 与苯肾上腺素和去甲肾上腺素不同,苯肾上腺素和去甲肾上腺素在多个肾上腺素受体中具有更广泛的活性,A61603 特异性靶向 α1A 亚型,降低了脱靶效应的可能性 .
相似化合物的比较
Phenylephrine: A non-selective alpha-adrenergic agonist.
Norepinephrine: An endogenous neurotransmitter with alpha-adrenergic activity.
Methoxamine: Another alpha-adrenergic agonist with less selectivity for alpha-1A receptors.
Comparison: A61603 is unique in its high selectivity and potency for the alpha-1A adrenergic receptor, making it a valuable tool for research and potential therapeutic applications. Unlike phenylephrine and norepinephrine, which have broader activity across multiple adrenergic receptors, A61603 specifically targets the alpha-1A subtype, reducing the likelihood of off-target effects .
生物活性
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide, commonly referred to as A 61603, is a synthetic compound notable for its significant biological activity, particularly as a selective agonist for alpha-1 adrenergic receptors. This article explores the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C₁₄H₁₈N₂O₃S, with a molecular weight of approximately 298.37 g/mol. The compound features a complex structure characterized by a tetrahydronaphthalene core substituted with a hydroxyl group and an imidazole moiety.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₂O₃S |
Molecular Weight | 298.37 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
This compound exhibits high selectivity for the alpha-1A adrenergic receptor subtype. This selectivity is crucial in minimizing side effects commonly associated with non-selective adrenergic agonists. The compound's ability to modulate vascular tone makes it a candidate for cardiovascular therapies aimed at conditions such as hypertension and benign prostatic hyperplasia .
Pharmacological Studies
Research indicates that this compound acts as a full agonist at the alpha-1A receptor with high potency. In vitro studies have demonstrated its efficacy in inducing vasoconstriction in vascular smooth muscle cells, highlighting its potential therapeutic applications .
Case Studies
- Cardiovascular Applications : In animal models, A 61603 has been shown to effectively lower blood pressure through selective activation of alpha-1A receptors without significant adverse effects on heart rate or contractility .
- Prostate Health : Given the role of alpha-1A receptors in prostatic smooth muscle contraction, A 61603 is being investigated for its potential use in treating benign prostatic hyperplasia (BPH) .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its selective receptor activity. Modifications to the imidazole and tetrahydronaphthalene components can significantly influence its binding affinity and selectivity.
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide | Imidazole and naphthalene structures | Alpha adrenergic receptor agonist | Selectivity towards alpha-1A subtype |
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methanesulfonamide | Tetrahydronaphthalene core with an oxo group | Vascular effects | Lacks the imidazole moiety |
A 61603 hydrobromide | Hydrobromide salt form of similar structure | Adrenergic activity | Enhanced solubility compared to parent compound |
Cytotoxicity and Antitumor Activity
Recent studies have explored the cytotoxic effects of related sulfonamide derivatives on various cancer cell lines. For instance:
- IC50 Values : Compounds derived from similar structures exhibited IC50 values ranging from 2.38 µM to 14.74 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines .
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells effectively.
Table of Cytotoxicity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro... | SISO | 2.38 |
N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(phenoxy)-6,7-dihydro... | RT-112 | 3.77 |
Unsubstituted analogue | SISO | 14.74 |
属性
分子式 |
C14H19N3O3S |
---|---|
分子量 |
309.39 g/mol |
IUPAC 名称 |
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide |
InChI |
InChI=1S/C14H19N3O3S/c1-21(19,20)17-13-10-3-2-4-11(14-15-7-8-16-14)9(10)5-6-12(13)18/h5-6,11,17-18H,2-4,7-8H2,1H3,(H,15,16) |
InChI 键 |
OQFCXJDXHCDLHX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O |
规范 SMILES |
CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
A 61603 A-61603 N-(5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。